molecular formula C22H22N4O5S B11034314 methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate

Cat. No.: B11034314
M. Wt: 454.5 g/mol
InChI Key: NVPJBJCNRWXAMN-YDZHTSKRSA-N
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Description

Methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a thiazine ring, and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and thiazine derivatives, such as methyl benzoate and thiazole-based compounds .

Uniqueness

What sets methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate apart is its unique combination of functional groups and structural elements. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4-[(E)-[(E)-[6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H22N4O5S/c1-3-31-17-10-8-16(9-11-17)24-20(28)18-12-19(27)25-22(32-18)26-23-13-14-4-6-15(7-5-14)21(29)30-2/h4-11,13,18H,3,12H2,1-2H3,(H,24,28)(H,25,26,27)/b23-13+

InChI Key

NVPJBJCNRWXAMN-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N\N=C\C3=CC=C(C=C3)C(=O)OC)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=C(C=C3)C(=O)OC)S2

Origin of Product

United States

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